(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine
CAS No.:
Cat. No.: VC20309669
Molecular Formula: C9H23NO2Si
Molecular Weight: 205.37 g/mol
* For research use only. Not for human or veterinary use.
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine -](/images/structure/VC20309669.png)
Specification
Molecular Formula | C9H23NO2Si |
---|---|
Molecular Weight | 205.37 g/mol |
IUPAC Name | 2-methoxy-N-(methoxymethyl)-N-(trimethylsilylmethyl)ethanamine |
Standard InChI | InChI=1S/C9H23NO2Si/c1-11-7-6-10(8-12-2)9-13(3,4)5/h6-9H2,1-5H3 |
Standard InChI Key | IWWQROMVQSKLDE-UHFFFAOYSA-N |
Canonical SMILES | COCCN(COC)C[Si](C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound’s systematic IUPAC name, (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine, reflects its tripartite structure:
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A 2-methoxyethyl group ()
-
A methoxymethyl group ()
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A (trimethylsilyl)methyl group ()
Parameter | Value |
---|---|
Molecular Formula | |
Theoretical Molecular Weight | 205.42 g/mol |
Reported Molecular Weight | 237.41 g/mol |
SMILES Notation | COCN(Cc1ccccc1)C[Si](C)(C)C |
Note: The SMILES string provided in the source includes a benzene ring (c1ccccc1
), which conflicts with the compound’s name. This discrepancy may indicate an error in the source’s structural representation.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The primary synthesis route involves a nucleophilic substitution reaction between methoxyethylamine and chloromethyltrimethylsilane. The nitrogen’s lone pair in methoxyethylamine attacks the electrophilic carbon in chloromethyltrimethylsilane, displacing the chloride ion and forming the desired product.
Table 2: Synthesis Conditions
Parameter | Detail |
---|---|
Reactants | Methoxyethylamine, Chloromethyltrimethylsilane |
Solvent | Not specified |
Temperature | Room temperature (assumed) |
Yield | Not reported |
Mechanistic Insights
The compound’s reactivity stems from its amine group and electron-donating substituents:
-
The trimethylsilyl group enhances stability via steric hindrance and inductive effects.
-
Methoxy groups increase electron density at the nitrogen, promoting nucleophilicity.
This dual functionality enables participation in reactions such as:
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Coordination chemistry: Acts as a ligand for transition metals.
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Schiff base formation: Reacts with carbonyl compounds.
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Alkylation/arylation: Undergoes further substitution at the nitrogen center.
Physicochemical Properties
Physical State and Stability
While explicit data on melting/boiling points are unavailable, analogous organosilicon amines typically exhibit:
-
Liquid state at room temperature.
-
Low volatility due to high molecular weight.
-
Hydrolytic sensitivity in the presence of moisture (silanols may form).
Spectroscopic Data
-
NMR: Signals for methoxy ( ppm), methylene ( ppm), and trimethylsilyl ( ppm) groups.
-
NMR: A singlet near ppm for the trimethylsilyl moiety.
Applications in Chemical Research
Catalysis and Coordination Chemistry
The compound’s amine and silyl groups make it a candidate for:
-
Metal-organic frameworks (MOFs): As a structuring agent.
-
Homogeneous catalysis: Stabilizing metal centers in cross-coupling reactions.
Pharmaceutical Intermediates
Functionalized amines are pivotal in synthesizing bioactive molecules. Potential uses include:
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Anticancer agents: As part of targeted drug delivery systems.
-
Neurological drugs: Modulating neurotransmitter activity.
Materials Science
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Surface modification: Imparting hydrophobicity via silyl groups.
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Polymer additives: Enhancing thermal stability in silicones.
Discrepancies and Research Gaps
Molecular Weight Inconsistency
The reported molecular weight (237.41 g/mol) exceeds the theoretical value (205.42 g/mol). This may arise from:
-
Undisclosed counterions (e.g., chloride).
-
Isotopic enrichment (unlikely in standard synthesis).
Structural Ambiguity
The SMILES string’s benzene ring contradicts the IUPAC name. Clarification via X-ray crystallography or high-resolution mass spectrometry is warranted.
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